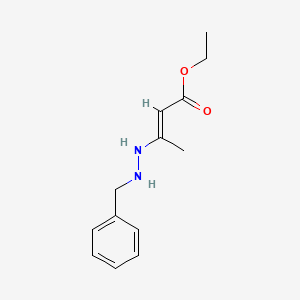
2-(2-Fluoropyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoropyridin-3-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyridin-3-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method is the reaction of 2-chloro-3-fluoropyridine with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 2-bromo-3-fluoropyridine as a starting material, which reacts with potassium cyanide under similar conditions .
Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反应分析
Types of Reactions: 2-(2-Fluoropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, arylboronic acids, bases like potassium carbonate.
Major Products Formed:
Amines: From reduction of the nitrile group.
Carboxylic Acids: From oxidation of the nitrile group.
Complex Aromatic Compounds: From coupling reactions.
科学研究应用
2-(2-Fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: Used in the development of herbicides and insecticides due to its biological activity.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
作用机制
The mechanism of action of 2-(2-Fluoropyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with the target site . In agrochemicals, it disrupts essential biological processes in pests, leading to their elimination .
相似化合物的比较
2-Fluoropyridine: Lacks the acetonitrile group, making it less versatile in synthetic applications.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and biological activity.
2-(3-Fluoropyridin-2-yl)acetonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness: 2-(2-Fluoropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific fields .
属性
IUPAC Name |
2-(2-fluoropyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLREVTUDXXVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
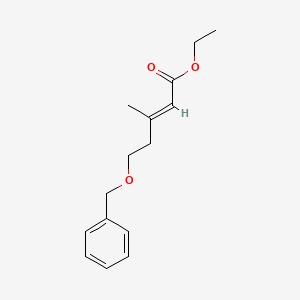
![trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B8202538.png)
![4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B8202539.png)
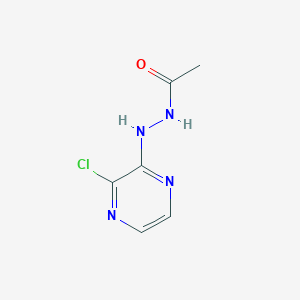
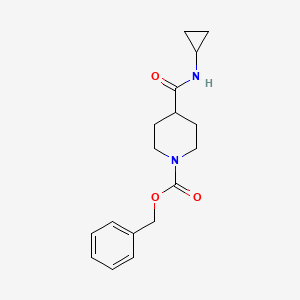
![Benzyl 4-[(pyrrolidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B8202567.png)
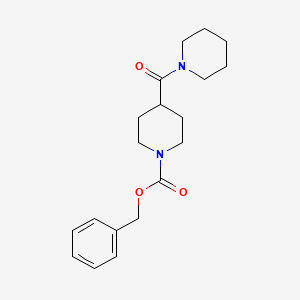
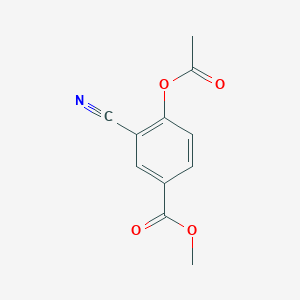
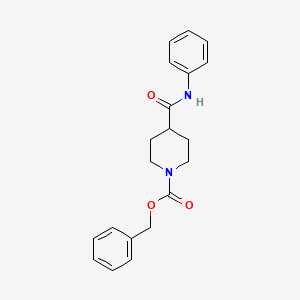
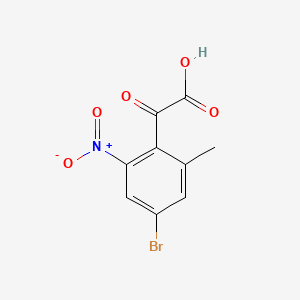
![4-[(tert-Butyldimethylsilyl)oxy]but-2-enenitrile](/img/structure/B8202596.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8202607.png)
